Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
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Overview
Description
Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is an organic compound that features a pyridine ring and a tetrahydrofuran ring connected via a methylene bridge to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine typically involves the reaction of pyridine-2-carbaldehyde with tetrahydrofuran-2-carbaldehyde in the presence of an amine. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydroxide are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and tetrahydrofuran derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Pyridin-2-ylmethyl-(tetrahydro-pyran-2-ylmethyl)-amine
- Pyridin-2-ylmethyl-(tetrahydro-thiophene-2-ylmethyl)-amine
- Pyridin-2-ylmethyl-(tetrahydro-pyrrole-2-ylmethyl)-amine
Uniqueness
Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is unique due to its specific combination of a pyridine ring and a tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(oxolan-2-yl)-N-(pyridin-2-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11/h1-2,4,6,11-12H,3,5,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSTUWDAHPXEHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389942 |
Source
|
Record name | 1-(Oxolan-2-yl)-N-[(pyridin-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202199-02-8 |
Source
|
Record name | 1-(Oxolan-2-yl)-N-[(pyridin-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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